molecular formula C14H11ClN6O2 B2527981 3-(4-Chlorophenyl)-9-methyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione CAS No. 105774-49-0

3-(4-Chlorophenyl)-9-methyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione

Cat. No.: B2527981
CAS No.: 105774-49-0
M. Wt: 330.73
InChI Key: BLSXLTJLRKSQIE-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-9-methyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione is a useful research compound. Its molecular formula is C14H11ClN6O2 and its molecular weight is 330.73. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Bioactivity

  • Research has led to the synthesis of novel [1,2,4]triazolo[1,5-c]pyrimidine-13-ones and other derivatives through the reaction of related compounds with various reagents, highlighting their potential in creating new molecules with significant antimicrobial activity (El-Agrody et al., 2001).
  • Fused 1,2,4-triazine derivatives have been synthesized and shown to exhibit antimicrobial and antitumor activity, indicating the potential of such compounds in therapeutic applications (Abd El-Moneim et al., 2015).
  • Studies on the oxidation products of similar compounds have provided insights into their chemical behavior and potential applications in designing new molecules with desired biological activities (Collins et al., 1999).

Antifungal and Antitumor Properties

  • Certain synthesized compounds have shown potential antifungal properties, demonstrating the utility of these molecules in developing new antifungal agents (Ghaib et al., 2002).
  • Another study has highlighted the synthesis and evaluation of new 1,2,4-triazole derivatives, some of which possess good to moderate antimicrobial activities, underscoring the importance of such compounds in creating new therapeutic agents (Bektaş et al., 2007).

Material Science and Other Applications

  • The development of novel polymers with attached 1,2,4-triazine moieties demonstrates the versatility of these compounds beyond pharmaceutical applications, showing potential in creating biocidal materials for various uses (Sun et al., 1996).

Future Directions

The development and targeted synthesis of azolo[1,2,4]triazines remains highly relevant. In recent years, the number of publications on their synthesis has significantly increased, mainly related to the search for biologically active compounds with respect to known and new infectious agents . Hence, azolo[1,2,4]triazines are promising scaffolds for the formation of compounds with useful biological activity .

Mechanism of Action

Target of Action

It has been found to show significant activity against various cancer cell lines .

Mode of Action

It has been shown to possess broad-spectrum anticancer activity , suggesting that it may interact with multiple targets within cancer cells to exert its effects.

Biochemical Pathways

Given its broad-spectrum anticancer activity , it is likely that it impacts a variety of cellular processes and pathways associated with cancer cell proliferation and survival.

Result of Action

The compound has been shown to possess broad-spectrum anticancer activity, demonstrating effectiveness against a variety of cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, renal cancer, prostate cancer, and breast cancer . This suggests that the compound’s action results in the inhibition of cancer cell proliferation and potentially the induction of cancer cell death.

Properties

IUPAC Name

3-(4-chlorophenyl)-9-methyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN6O2/c1-20-11-10(12(22)17-14(20)23)21-6-9(18-19-13(21)16-11)7-2-4-8(15)5-3-7/h2-5H,6H2,1H3,(H,16,19)(H,17,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLSXLTJLRKSQIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N3CC(=NNC3=N2)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.